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Compound of Interest

Compound Name: 4,4 4"-Nitrilotribenzonitrile

Cat. No.: B3069753

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Properties

4,4' 4"-Nitrilotribenzonitrile, also known as Tris-(p-cyanophenyl)amine, is a tripodal organic
compound with the CAS number 51545-36-9. Its structure features a central nitrogen atom
bonded to three cyanophenyl groups. This symmetrical, rigid, and planar geometry makes it a
valuable building block in materials science. While its primary applications are in the synthesis
of advanced materials, its unique electronic properties also suggest potential for use in organic
electronics. To date, no significant pharmacological activity or application in drug development
has been reported for this specific compound.

Table 1: Chemical and Physical Properties of 4,4',4"-Nitrilotribenzonitrile
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Property Value Source(s)

CAS Number 51545-36-9 [L1121131141[5][6]
Molecular Formula C21H12Na4 [L112][3]1[4]1[5]16]
Molecular Weight 320.35 g/mol [L1121131141[5][6]
IUPAC Name 4,4' 4"-nitrilotribenzonitrile [L1121131141[5][6]

Tris-(p-cyanophenyl)amine,
Synonyms tri(4-cyanophenyl)amine, [1]

4.4' A4"-nitrilotris-benzonitrile

Melting Point 348 °C [1]

Boiling Point (Predicted) 570.0+45.0 °C [1]

Density (Predicted) 1.275 g/cm3 [1]
White to off-white

Appearance [1]
powder/crystals

Synthesis and Experimental Protocols

The synthesis of 4,4',4"-Nitrilotribenzonitrile typically involves the formation of the
triphenylamine core followed by the introduction of the nitrile groups. Established methods for
aryl nitrile synthesis, such as the Sandmeyer and Rosenmund-von Braun reactions, can be
adapted for this purpose.[7]

lllustrative Synthetic Approach: Rosenmund-von Braun
Reaction

A plausible synthetic route involves the reaction of a tris(4-halophenyl)amine with a cyanide
source, such as copper(l) cyanide.

Experimental Workflow for the Synthesis of 4,4',4"-Nitrilotribenzonitrile
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A generalized workflow for the synthesis of 4,4',4"-Nitrilotribenzonitrile.

Applications in Materials Science

The primary utility of 4,4',4"-Nitrilotribenzonitrile lies in its role as a trigonal linker in the
construction of porous crystalline materials known as Covalent Organic Frameworks (COFs)
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and Metal-Organic Frameworks (MOFs).[7] Its rigid, C3-symmetric structure is ideal for forming
ordered, porous networks with high thermal stability and surface area.[7]

Synthesis of Covalent Triazine Frameworks (CTFs)

Covalent Triazine Frameworks are a subclass of COFs where the linking units are triazine
rings, formed by the trimerization of nitrile groups. The ionothermal synthesis method is a
common approach for this transformation.

Detailed Experimental Protocol for lonothermal Synthesis of a Covalent Triazine Framework
(Adapted from a similar nitrile precursor)

This protocol is based on the synthesis of CTF-1 from terephthalonitrile and is illustrative of the
conditions that could be adapted for 4,4',4"-Nitrilotribenzonitrile.[3]

e Preparation: In an inert atmosphere, a mixture of the aromatic nitrile monomer (e.g., 4,4',4"-
Nitrilotribenzonitrile) and anhydrous zinc chloride (in a molar ratio of 1:5) is placed into a
Pyrex ampoule.[3]

¢ Sealing: The ampoule is evacuated and sealed under vacuum.
e Heating: The sealed ampoule is heated in a furnace to 400°C for 48 hours.[3]

e Cooling and Initial Workup: The ampoule is cooled to room temperature, and the resulting
solid black product is mechanically separated.

e Washing: The crude product is stirred with deionized water for 72 hours to remove the
majority of the zinc chloride.[3]

o Acid Treatment: The product is then isolated by filtration and stirred with a 2 M aqueous HCI
solution for 24 hours to remove any remaining inorganic salts.[3]

 Final Purification: The purified Covalent Triazine Framework is collected by filtration, washed
with water and acetone, and dried under vacuum.

Experimental Workflow for the lonothermal Synthesis of a Covalent Triazine Framework
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A typical workflow for the ionothermal synthesis of a Covalent Triazine Framework.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b3069753?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3069753?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Properties and Applications of Derived Materials

The resulting Covalent Triazine Frameworks are typically black powders that are insoluble in
common organic solvents.[7] They exhibit high thermal stability and permanent porosity, which
are desirable characteristics for applications in:

o Gas Storage and Separation: The porous nature of these materials allows for the selective
adsorption of gases.[1][5]

o Catalysis: The high surface area and potential for functionalization make them suitable as
catalyst supports or as catalysts themselves.[2]

» Organic Electronics: The triphenylamine core is a known hole-transporting moiety,
suggesting potential applications in organic light-emitting diodes (OLEDs) and other
electronic devices.[7]

Table 2: Quantitative Data for a Representative Covalent Triazine Framework (PCTF-4)

This table presents data for a CTF derived from a triphenylamine-core monomer, which is
structurally related to 4,4',4"-Nitrilotribenzonitrile, to illustrate the properties of such
materials.[5]

Property Value

BET Specific Surface Area 1404 mz g1t
CO2 Uptake (273 K, 1 bar) 20.5 wt%
CO2/Nz Selectivity (273 K) 14-56
CO2/CHa Selectivity (273 K) 11-20

Signaling Pathways and Biological Activity

Currently, there is no published research indicating that 4,4',4"-Nitrilotribenzonitrile or its
direct derivatives interact with biological signaling pathways or exhibit any notable
pharmacological activity. The focus of research on this compound has been exclusively in the
domain of materials chemistry. Therefore, diagrams of signaling pathways are not applicable.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b3069753
https://www.mdpi.com/1420-3049/30/15/3110
https://pubs.rsc.org/en/content/articlelanding/2015/py/c5py01090j
https://pmc.ncbi.nlm.nih.gov/articles/PMC9064649/
https://www.benchchem.com/product/b3069753
https://www.benchchem.com/product/b3069753?utm_src=pdf-body
https://pubs.rsc.org/en/content/articlelanding/2015/py/c5py01090j
https://www.benchchem.com/product/b3069753?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3069753?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Conclusion

4,4' 4"-Nitrilotribenzonitrile is a key building block in the field of materials science, enabling
the synthesis of highly porous and stable Covalent Organic Frameworks and advanced
polymers. Its well-defined structure and reactivity make it a versatile component for creating
materials with tailored properties for applications in gas separation, catalysis, and organic
electronics. While its potential in the life sciences has not been explored, its unique chemical
and electronic characteristics may warrant future investigation in areas such as drug delivery
systems or as a scaffold for bioactive molecules. Researchers and professionals in materials
science will find this compound to be a valuable tool for the development of next-generation
functional materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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